

Preclinical Characterization of BAY1217389: An In-depth Technical Guide

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Compound of Interest

Compound Name: **BAY1217389**

Cat. No.: **B605921**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and characterization of **BAY1217389**, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). The information presented herein is intended to support further research and development efforts in the field of oncology.

Executive Summary

BAY1217389 is an orally bioavailable small molecule inhibitor targeting Mps1, a key regulator of the spindle assembly checkpoint (SAC).^[1] By inhibiting Mps1, **BAY1217389** disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells.^{[1][2][3][4]} Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and synergistic effects when combined with taxanes, even in paclitaxel-resistant models.^{[2][3][5]} This document summarizes the key preclinical findings, including in vitro potency, selectivity, cellular effects, and in vivo efficacy and pharmacokinetics.

Data Presentation

In Vitro Potency and Selectivity

BAY1217389 demonstrates high potency against Mps1 kinase and a favorable selectivity profile against a panel of other kinases.

Parameter	Value	Assay Type
Mps1 IC50	0.63 ± 0.27 nmol/L	Biochemical kinase assay
Median Cell Proliferation IC50	6.7 nmol/L (range 3 to >300 nmol/L)	Cellular proliferation assay

Table 1: In Vitro Potency of **BAY1217389**^{[2][6]}

Kinase	Binding Affinity
PDGFR β	<10 nmol/L
Kit	10 - 100 nmol/L
CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38 β , PDGFR α , PIP5K1C, PRKD1, RPS6KA5	100 - 1,000 nmol/L

Table 2: Selectivity Profile of **BAY1217389**^[6]

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models indicate that **BAY1217389** has a favorable profile for oral administration.

Species	Dose	Key Findings
Female NMRI mouse	1 mg/kg (oral)	Moderate oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours.
Male Wistar rat	0.5 mg/kg (oral)	High oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours.

Table 3: In Vivo Pharmacokinetic Profile of **BAY1217389**^[6]

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

The inhibitory activity of **BAY1217389** on Mps1 kinase was determined using a biochemical assay. While the specific proprietary details of the assay are not publicly available, a general methodology can be described as follows:

- Enzyme and Substrate Preparation: Recombinant human Mps1 kinase and a suitable substrate peptide are prepared in an appropriate assay buffer.
- Compound Dilution: **BAY1217389** is serially diluted to a range of concentrations.
- Reaction Initiation: The kinase, substrate, and ATP are incubated with the various concentrations of **BAY1217389**.
- Signal Detection: The kinase activity is measured, typically through the quantification of phosphorylated substrate. This can be achieved using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays.

- IC50 Calculation: The concentration of **BAY1217389** that inhibits 50% of the Mps1 kinase activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[6]

Cell Proliferation Assay (In Vitro)

The anti-proliferative effects of **BAY1217389** were assessed in various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR cells.[6]

- Cell Seeding: Cells are seeded into 96-well plates at densities ranging from 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.[5][6]
- Compound Treatment: After 24 hours, the cells are treated with serial dilutions of **BAY1217389** in quadruplicates.[5][6]
- Incubation: The plates are incubated for 96 hours.[5][6]
- Cell Viability Measurement: Adherent cells are fixed with glutaraldehyde and stained with crystal violet.[5][6] The absorbance is then read using a plate reader to determine the relative cell viability.
- IC50 Calculation: The IC50 values are calculated using a 4-parameter fit.[5][6]

In Vivo Xenograft Studies

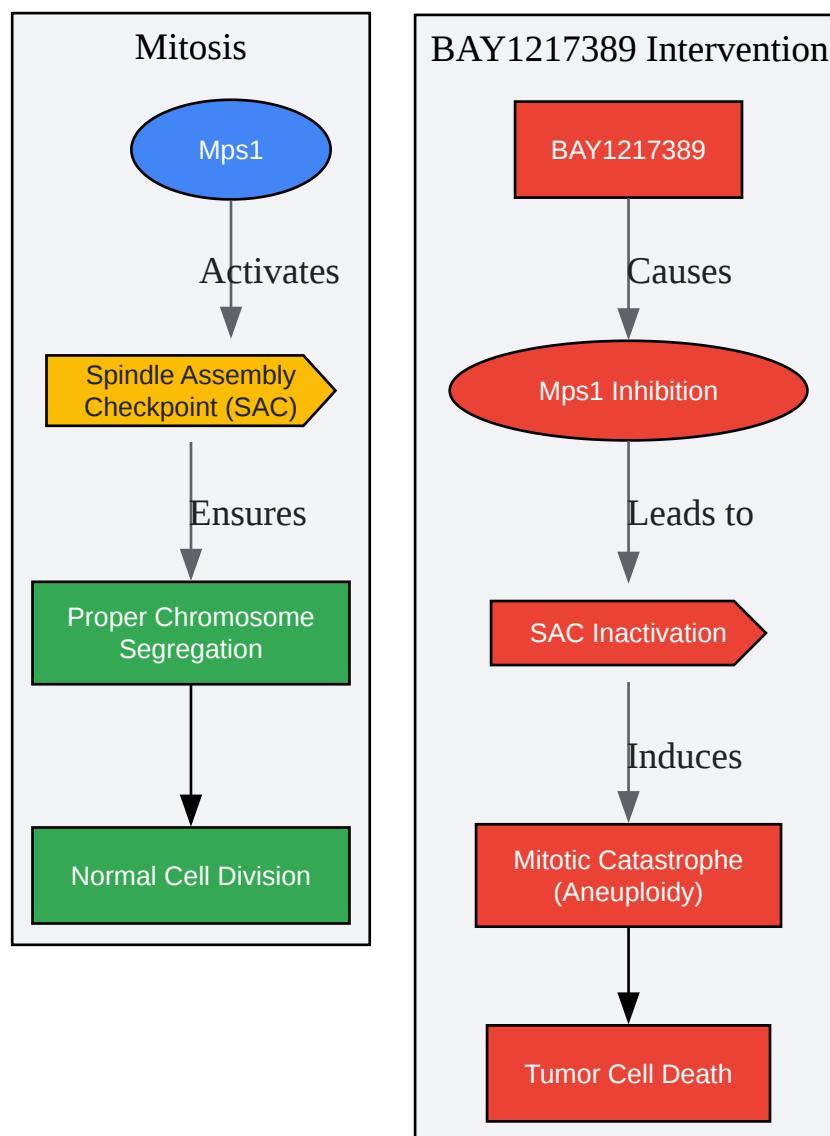
The in vivo efficacy of **BAY1217389**, both as a monotherapy and in combination with paclitaxel, was evaluated in tumor xenograft models.

- Animal Models: Female NMRI nude mice and male Wistar rats were used for these studies. [6] For efficacy studies, tumor cell lines such as A2780cis were implanted into the mice.[5]
- Tumor Induction: Tumor cells are subcutaneously injected into the flanks of the mice.
- Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups. **BAY1217389** is administered orally.[6] In combination studies, paclitaxel is administered intravenously.[5]

- Dosing Regimen: Specific dosing schedules were employed, for instance, **BAY1217389** administered orally twice daily for 2 days.[5]
- Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is typically tumor growth inhibition.
- Tolerability Assessment: Animal body weight and general health are monitored to assess the tolerability of the treatment.

Mandatory Visualization

Signaling Pathway of BAY1217389 Action



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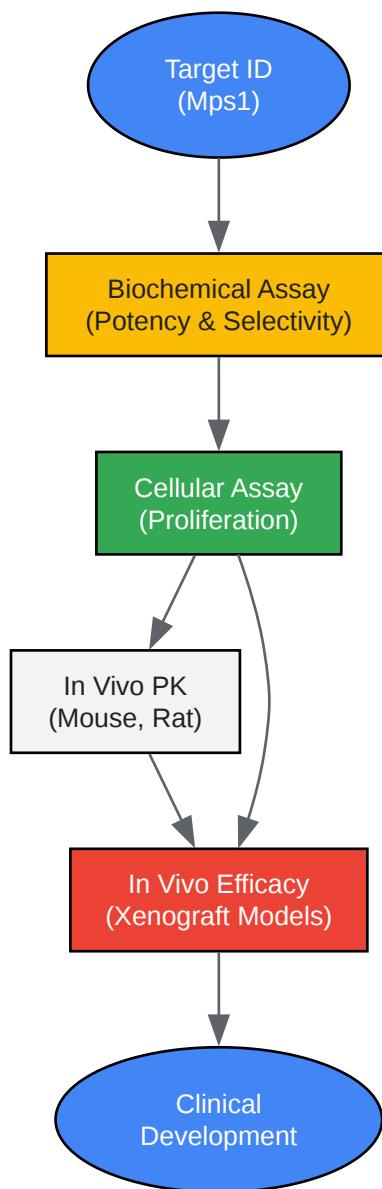
Caption: Mechanism of action of **BAY1217389** in disrupting the spindle assembly checkpoint.

General Experimental Workflow for In Vitro Anti-Proliferation Assay

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Caption: A generalized workflow for determining the in vitro anti-proliferative activity.

Logical Relationship of Preclinical Evaluation



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Caption: The logical progression of preclinical evaluation for **BAY1217389**.

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